molecular formula C8H5BrF2 B12848126 4-Bromo-2,3-difluorostyrene

4-Bromo-2,3-difluorostyrene

Cat. No.: B12848126
M. Wt: 219.03 g/mol
InChI Key: TZDURAASGIKXST-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Synthesis and Materials Science

Fluorinated organic compounds play a crucial role in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.comwikipedia.org The introduction of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. tcichemicals.com This is largely due to fluorine's high electronegativity, the strength of the carbon-fluorine (C-F) bond, and the relatively small size of the fluorine atom. alfa-chemistry.comtcichemicals.com The C-F bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. alfa-chemistry.comwikipedia.org

The Unique Role of Brominated and Difluorinated Styrene (B11656) Scaffolds as Versatile Intermediates

Styrene scaffolds that are substituted with both bromine and fluorine atoms represent a particularly versatile class of chemical intermediates. chemrxiv.orgbohrium.com These molecules combine the distinct reactivities of two different halogens on a single platform. The bromine atom is an excellent functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming new carbon-carbon bonds. innospk.com This allows for the straightforward introduction of a wide variety of aryl, alkyl, or vinyl groups at the brominated position.

Simultaneously, the presence of two fluorine atoms on the aromatic ring significantly modulates the electronic properties of the molecule. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the vinyl group and the aromatic ring itself. This difluorinated pattern is a key structural motif in many advanced materials and biologically active compounds. The combination of a reactive bromine "handle" for synthetic elaboration and the stability- and property-enhancing difluoro substitution makes brominated and difluorinated styrene scaffolds highly valuable in the synthesis of complex target molecules. beilstein-journals.org

Overview of 4-Bromo-2,3-difluorostyrene as a Key Research Target and Building Block

This compound is a specific halogenated styrene that serves as a prime example of a multifunctional building block for advanced chemical synthesis. azurewebsites.netalfa-chemistry.com This compound incorporates the key features discussed previously: a vinyl group for polymerization or further functionalization, a bromine atom at the 4-position for cross-coupling reactions, and a 2,3-difluoro substitution pattern on the benzene (B151609) ring.

Its structure makes it a valuable precursor for creating complex molecules with precisely controlled architectures, particularly in the fields of medicinal chemistry and materials science. researchgate.net For instance, the synthesis of its potential precursor, 4-bromo-2,3-difluorobenzaldehyde (B1293408), has been explored for applications in liquid crystal intermediates, highlighting the relevance of this substitution pattern in materials technology. google.com The distinct positioning of the bromo and difluoro substituents on the styrene core provides chemists with a powerful tool for constructing novel compounds with tailored properties.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1934786-66-9 azurewebsites.net
Molecular Formula C₈H₅BrF₂ azurewebsites.net

| Molecular Weight | 219.029 g/mol azurewebsites.net |

Properties

IUPAC Name

1-bromo-4-ethenyl-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDURAASGIKXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=C(C=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 2,3 Difluorostyrene and Its Derivatives

Strategic Approaches to Aryl Halogenation and Fluorination for Styrene (B11656) Construction

The construction of complex styrene derivatives often hinges on the precise introduction of halogen atoms onto the aromatic ring and the vinyl group. Strategic halogenation and fluorination are foundational to creating the desired molecular architecture.

Controlled Bromination Protocols for Styrene Precursors and Scaffolds

Controlled bromination is a key step in the synthesis of many functionalized styrenes. Various methods have been developed to achieve regioselective bromination of polystyrene and its precursors. One approach involves the use of a Lewis acid catalyst, such as antimony trichloride (B1173362), with liquid bromine as both the reagent and the reaction medium. google.com This method allows for the bromination of the aromatic units of polystyrene at controlled temperatures, typically between -20°C and 60°C. google.com The degree of bromination can be managed by adjusting the mole ratio of the brominating agent to the polymer. google.com

Another advanced method utilizes gold(III) chloride as a catalyst for the site-selective aromatic C-H halogenation of polystyrene. researchgate.net This technique offers precise control over the degree of halogenation by simply altering the amount of the halogenating agent. researchgate.net This level of control is crucial for producing materials with tailored properties. The resulting brominated polystyrene can then be further functionalized. researchgate.net

For smaller molecule precursors, direct bromination of difluoroaniline derivatives provides a route to key intermediates. For instance, 2,6-difluoroaniline (B139000) can be dissolved in acetic acid and treated with bromine to yield 4-bromo-2,6-difluoroaniline (B33399) with high efficiency. chemicalbook.com This intermediate can then be used in subsequent steps to build the styrene scaffold. The reaction is typically followed by treatment with a base, such as sodium carbonate, to neutralize the acid and isolate the product. chemicalbook.com

Continuous flow systems offer a safer and more efficient alternative to batch reactions for bromination. nih.gov In this approach, a brominating agent like molecular bromine or potassium hypobromite (B1234621) is generated in situ and immediately reacted with the substrate. nih.gov This method minimizes the hazards associated with handling and storing toxic bromine and allows for excellent control over reaction parameters, leading to high yields and selectivity. nih.gov

Method Catalyst/Reagent Substrate Key Features
Lewis Acid Catalyzed BrominationAntimony trichloride / BrominePolystyreneUses liquid bromine as solvent and reagent; controllable degree of bromination. google.com
Gold-Catalyzed C-H HalogenationAuCl3 / Halogenating agentPolystyreneHigh site-selectivity; precise control over halogenation degree. researchgate.net
Direct BrominationBromine / Acetic Acid2,6-difluoroanilineHigh yield for specific aniline (B41778) precursors. chemicalbook.com
Continuous Flow BrominationIn situ generated Br2 or KOBrAlkenes and aromaticsEnhanced safety and control; high efficiency. nih.gov

Targeted Fluorination Techniques for Introducing Difluorovinyl Moieties

The introduction of difluorovinyl groups is a critical step in synthesizing many fluorinated compounds. Hypervalent iodine reagents have proven effective for the fluorination of styrene derivatives. acs.org A reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] and a pyridine·HF complex can convert styrene derivatives into (2,2-difluoroethyl)arenes. acs.org This transformation can also be achieved catalytically using 4-iodotoluene (B166478) as a catalyst and m-chloroperoxybenzoic acid (m-CPBA) as the terminal oxidant. acs.org

Electrophilic fluorination using reagents like Selectfluor is another common strategy. chinesechemsoc.org However, the reactivity of these reagents can sometimes be limited. chinesechemsoc.org The development of novel catalytic systems is ongoing to broaden the scope of these reactions. For instance, palladium-catalyzed nucleophilic fluorination has emerged as a significant method for creating fluoroarenes and fluoroalkenes. researchgate.net

The synthesis of gem-difluoroolefins from carbonyl compounds is a direct approach to installing the difluorovinyl group. This can be achieved through Wittig-type reactions or Julia-Kocienski olefinations. beilstein-journals.orgacs.org These methods involve the reaction of an aldehyde or ketone with a fluorinated phosphonium (B103445) ylide or a related species. beilstein-journals.org

Contemporary Preparation Methods of 4-Bromo-2,3-difluorostyrene

The synthesis of 4-bromo-2,3-difluorobenzaldehyde (B1293408) is a key step in the preparation of this compound. A patented method starts with 1,2-difluorobenzene, which undergoes formylation, etherification, bromination, and deprotection to yield the target aldehyde. google.com This multi-step process is reported to have a high yield and be suitable for industrial production. google.com

The crucial bromination step to form an intermediate, 4-bromo-2,3-difluorobenzaldehyde condensed with ethylene (B1197577) glycol, is achieved by treating the protected 2,3-difluorobenzaldehyde (B42452) with n-butyllithium followed by liquid bromine at low temperatures (-65 °C). google.com The final deprotection step with dilute sulfuric acid yields the desired 4-bromo-2,3-difluorobenzaldehyde. google.com This aldehyde can then be converted to this compound through a Wittig reaction or similar olefination methods.

Wittig-Type Olefination and Analogous Reactions for Gem-Difluoroalkene Synthesis

The Wittig reaction and its variants are powerful tools for the synthesis of alkenes, including gem-difluoroalkenes. The classic Wittig reaction for gem-difluoroolefination involves the in-situ generation of a difluoromethylene phosphonium ylide. beilstein-journals.org This ylide can be produced from reagents like sodium chlorodifluoroacetate and triphenylphosphine (B44618). beilstein-journals.org

A more recent development is the use of (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) in combination with triphenylphosphine for the gem-difluoroolefination of carbonyl compounds. beilstein-journals.org This method has been shown to be effective for both aldehydes and activated ketones. beilstein-journals.org The reaction is believed to proceed through the formation of a difluoromethylene triphenylphosphonium ylide. beilstein-journals.org

The Horner-Wadsworth-Emmons reaction, which uses phosphonate (B1237965) carbanions, is often more general than the classic Wittig reaction for the synthesis of gem-difluoroalkenes. cas.cn Another related method is the Julia-Kocienski olefination. cas.cn A one-step synthesis of gem-difluoroolefins from alcohols has also been developed, which proceeds via the oxidation of the alcohol to an aldehyde followed by a Wittig reaction with a phosphonium ylide reagent. cas.cn

A procedure for the synthesis of 4-(2,2-difluorovinyl)benzonitrile, a compound structurally related to this compound, utilizes the Wittig-type olefination of 4-formylbenzonitrile with potassium 2-bromo-2,2-difluoroacetate and triphenylphosphine in dimethylformamide (DMF) at 90°C. orgsyn.orgorgsyn.org This reaction proceeds through the initial formation of a zwitterionic intermediate, which then undergoes thermal decarboxylation to form the active ylide species that reacts with the aldehyde. orgsyn.orgorgsyn.org

Reaction Type Reagents Substrate Key Features
Wittig-type OlefinationPotassium 2-bromo-2,2-difluoroacetate, TriphenylphosphineAldehydesUtilizes a commercially available fluorinated reagent; proceeds via an in-situ generated ylide. orgsyn.orgorgsyn.org
TMSCF2Cl-based Olefination(Chlorodifluoromethyl)trimethylsilane, TriphenylphosphineCarbonyl compoundsEffective for aldehydes and activated ketones. beilstein-journals.org
One-pot Alcohol OlefinationAlcohol, Burgess reagent, Phosphonium ylideAlcoholsConverts alcohols directly to gem-difluoroolefins. cas.cn
Horner-Wadsworth-EmmonsDifluoromethyl phosphonate anionsCarbonyl compoundsGenerally more versatile than the classic Wittig reaction. cas.cn

Stereoselective Synthesis of β-Fluorostyrene Derivatives from Common Precursors

The stereoselective synthesis of β-fluorostyrene derivatives is of significant interest. A method has been developed for the synthesis of both cis- and trans-β-fluorostyrene derivatives from a common intermediate, (Z)-1-aryl-2-fluoro-1-(trimethylsilyl)ethenes. nih.govacs.orgfigshare.comacs.org

The trans isomers are obtained through a stereospecific replacement of the silyl (B83357) group in the presence of water and a fluoride (B91410) source. nih.govacs.orgfigshare.comacs.org The synthesis of the cis isomers is achieved through a bromination/desilicobromination sequence, followed by the reduction of the newly formed carbon-bromine bond. nih.govacs.orgfigshare.comacs.org This methodology provides an effective route to both stereoisomers with excellent stereocontrol. acs.org

Another approach involves the photocatalytic E → Z isomerization of gem-bromofluoroalkenyl benzenes. rsc.org This method uses iridium photocatalysts with high triplet energy to achieve selective isomerization, which can then be followed by one-pot transition-metal-catalyzed reactions to produce monofluoroalkenes stereoselectively. rsc.org

Scale-Up and Industrial Production Methodologies for Difluorostyrene (B1617740) Intermediates

The industrial production of difluorostyrene intermediates requires careful control of reaction conditions to ensure high yield and purity. While the synthetic routes are often similar to laboratory-scale methods, the implementation on a larger scale presents unique challenges. The use of continuous flow reactors and advanced purification techniques can improve the efficiency and scalability of the production process.

For example, the industrial synthesis of difluorostyrene can involve the dehydrohalogenation of a precursor like 2,6-difluorobenzyl chloride with a base. Another industrial method is palladium-mediated cross-coupling of fluorinated aryl halides with ethylene derivatives. The choice of method and reaction conditions, such as temperature and catalyst efficiency, significantly impacts the final product's purity and yield. The development of biocatalytic processes also shows promise for the "greener" industrial production of fluorinated pharmaceutical intermediates. For instance, engineered enzymes have been used for the preparative-scale synthesis of a cyclopropane (B1198618) precursor to the drug ticagrelor, starting from 3,4-difluorostyrene. researchgate.netscispace.comnih.gov

Reactivity and Chemical Transformations of 4 Bromo 2,3 Difluorostyrene

Halogen-Directed Reactivity in Fluorinated Aromatic Systems

The presence of halogen atoms, particularly fluorine, on an aromatic ring profoundly influences its reactivity. In 4-bromo-2,3-difluorostyrene, the interplay between the bromine and fluorine substituents, along with the vinyl group, creates a unique electronic environment that directs its chemical behavior.

Nucleophilic Aromatic Substitution Pathways Mediated by Fluorine

Aryl fluorides, particularly those activated by electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SNAr). Although aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups can render them sufficiently electron-poor to react with nucleophiles. chemistrysteps.comlibretexts.org In such reactions, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org In the case of this compound, the two fluorine atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack. The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend observed in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the more electronegative halogen. youtube.com

Influence of Fluorine Atom Introduction on Electron Cloud Perturbations and Reactivity

The introduction of fluorine atoms onto an aromatic ring causes significant perturbations in the electron cloud, which in turn affects the molecule's reactivity. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic aromatic substitution. However, fluorine can also donate a lone pair of electrons into the aromatic π-system through resonance (+R or +M effect). This dual nature of fluorine's electronic influence is a key determinant of the reactivity of fluorinated aromatic compounds.

C-F Bond Functionalization Strategies for Gem-Difluoroalkenes

The difluorovinyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. Strategies for the functionalization of the C-F bonds in such gem-difluoroalkenes are of particular interest for the synthesis of novel fluorinated molecules.

Nucleophilic Addition and Subsequent Substitution Reactions on Difluorovinyl Moieties

The carbon-carbon double bond in β,β-difluorostyrenes is electron-deficient due to the strong electron-withdrawing nature of the two fluorine atoms. This makes the double bond susceptible to nucleophilic attack. nih.gov Nucleophilic addition to the β-carbon of the vinyl group is a common reaction pathway for such compounds. libretexts.orgyoutube.commasterorganicchemistry.comyoutube.com This initial addition can be followed by the elimination of one of the fluorine atoms, leading to a net substitution product.

The regioselectivity of nucleophilic attack is directed to the carbon atom bearing the two fluorine atoms. The resulting intermediate can then undergo various transformations depending on the nature of the nucleophile and the reaction conditions. For instance, reaction with a strong nucleophile can lead to the displacement of a fluoride (B91410) ion to form a monofluoroalkene.

Catalytic Defluorinative Carbon-Carbon Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of gem-difluoroalkenes, these reactions can be employed to achieve defluorinative functionalization. For example, palladium-catalyzed coupling reactions of 1-aryl-2,2-difluoroalkenes with boronic acids have been shown to proceed with high stereoselectivity to afford monofluorostilbenes. nih.govnih.govamanote.com

These reactions are thought to proceed via a catalytic cycle involving the insertion of the palladium catalyst into a C-F bond, followed by transmetalation with the coupling partner and reductive elimination to furnish the product. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities in these transformations. Such catalytic defluorinative coupling reactions represent a valuable strategy for the synthesis of complex molecular architectures from readily available gem-difluoroalkenes. nih.govacs.org

Reductive Defluorination Processes in Organic Synthesis

Reductive defluorination offers a pathway to selectively remove fluorine atoms from polyfluorinated compounds, providing access to partially fluorinated or non-fluorinated analogues. nih.gov Various reducing agents and catalytic systems have been developed for this purpose. For polyfluoroaromatic compounds, hydrodefluorination can be achieved using methods such as catalytic transfer hydrogenation. mdpi.com The regioselectivity of these reactions is often influenced by the electronic nature of the substituents on the aromatic ring. mdpi.com

In the case of this compound, reductive defluorination could potentially target either the C-F bonds on the aromatic ring or the C-Br bond. The selective cleavage of one C-F bond over another, or over the C-Br bond, would depend on the specific reaction conditions and the reagents employed. Such processes are valuable for the late-stage modification of complex molecules and for the synthesis of compounds with tailored fluorine content. researchgate.netyoutube.com

Radical-Mediated Transformations Involving C-F Bonds in Fluoroalkenes

Radical-mediated transformations offer a powerful method for the activation and functionalization of carbon-fluorine (C-F) bonds in fluoroalkenes. rsc.org The direct use of polyfluoroarenes and gem-difluoroalkenes is considered an effective strategy for introducing fluorine-containing moieties into organic structures. rsc.org Radical chemistry provides a mild and effective approach for activating these strong C-F bonds. rsc.org

The transformations involving radical intermediates can be broadly categorized based on the specific intermediates involved. rsc.org For fluoroalkenes, these reactions often proceed through monofluoroalkenyl radicals. rsc.org These radicals can then participate in cross-coupling reactions, radical addition/elimination sequences, or hydrogen atom transfer processes. rsc.org The development of radical-based methods has expanded the toolbox for creating partially fluorinated molecules from readily available polyfluorinated starting materials. ccspublishing.org.cnnih.gov

Recent advancements in photoredox catalysis and electrochemistry have provided new avenues for generating radical intermediates from C-F bonds under mild conditions. ccspublishing.org.cn These methods are particularly useful for the defluorinative functionalization of trifluoromethyl groups to yield di- and monofluoroalkyl radicals. ccspublishing.org.cn While exhaustive defluorination can be a challenge due to decreasing C-F bond strength with successive defluorination, selective transformations are achievable, especially when the trifluoromethyl group is attached to a π-system like an alkene or arene. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For substrates like this compound, both the carbon-bromine (C-Br) and, under certain conditions, the carbon-fluorine (C-F) bonds can participate in these reactions.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are widely used for the formation of C-C bonds. mdpi.com These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com In the case of this compound, the C-Br bond is the primary site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of aryl and vinyl halides with various boronic acids and their derivatives. mdpi.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. mdpi.com For fluorinated substrates, the electronic effects of the fluorine atoms can influence the rate of oxidative addition and subsequent steps in the catalytic cycle. nih.gov While the C-Br bond is significantly more reactive than the C-F bonds in typical palladium-catalyzed cross-coupling reactions, activation of C-F bonds can be achieved under specific conditions, often requiring more electron-rich palladium catalysts and harsher reaction conditions. nih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving aryl bromides.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-80Good
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100Varies
PdCl₂(dppf)dppfCs₂CO₃DMF90Varies

This table represents typical conditions and yields may vary depending on the specific substrates and reaction parameters.

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to methods relying on precious metals like palladium. longdom.org Iron catalysts can facilitate the coupling of aryl halides with a variety of coupling partners, including Grignard reagents and organosodium compounds. nih.govorganic-chemistry.org The mechanism of iron-catalyzed cross-coupling is often debated and can involve various oxidation states of iron, including Fe(-II) to Fe(+III), and may proceed through radical pathways. longdom.orgnih.gov

For substrates like this compound, iron-catalyzed methods can be employed to form new C-C bonds at the C-Br position. The choice of ligand and additives is crucial for controlling the reactivity and selectivity of the iron catalyst. organic-chemistry.org For instance, the use of N-heterocyclic carbene (NHC) ligands has been shown to improve the efficiency of iron-catalyzed cross-coupling of aryl chlorides with alkyl Grignard reagents. organic-chemistry.org Mechanistic studies suggest that these reactions can proceed through a two-electron pathway rather than a radical mechanism. organic-chemistry.org

Recent developments have also demonstrated the use of iron catalysts in cross-electrophile coupling reactions, for example, between bromostyrenes and chlorosilanes, using a terminal reductant like manganese. rsc.org

The Ullman coupling reaction, traditionally a copper-catalyzed reaction for the formation of biaryl ethers and C-N bonds, provides a valuable tool for the post-functionalization of polymers. mdpi.com This strategy is particularly useful for modifying polymers containing aryl halide moieties. For a polymer derived from a monomer like this compound, the C-Br bond serves as a handle for introducing new functional groups after polymerization.

In a typical post-functionalization approach, a bromo-substituted polymer is reacted with a nucleophile, such as an amine or an alcohol, in the presence of a copper catalyst and a base. mdpi.com This allows for the conversion of the C-Br bond to a C-N or C-O bond, thereby altering the physical and chemical properties of the polymer. mdpi.comresearchgate.net For example, the post-functionalization of a bromo-substituted ether-linked polymer with aniline (B41778) via an Ullman coupling reaction has been demonstrated to enhance the thermal stability of the resulting polymer. researchgate.net The reaction conditions, such as temperature, solvent, and the specific copper source and ligand, are critical for achieving high conversion and avoiding side reactions. mdpi.com

ReactantsCatalystLigandBaseSolventTemperature (°C)
Bromo-substituted polymer, AnilineCuIL-prolineK₂CO₃DMSO90
Bromo-substituted polymer, PhenolCu NanoparticlesNoneCs₂CO₃CH₃CNVaries

This table illustrates representative conditions for Ullman coupling in polymer post-functionalization.

Other Significant Reaction Pathways

Beyond the major categories of radical and transition metal-catalyzed reactions, other significant pathways can be utilized to transform gem-difluorostyrenes.

The hydrothiolation of gem-difluorostyrenes provides a convergent route to access α,α-difluoroalkylthioethers. nih.gov While nucleophilic addition of thiols to gem-difluorostyrenes under basic conditions often leads to the elimination of fluoride to form α-fluorovinylthioethers, an acid-catalyzed approach can circumvent this issue. organic-chemistry.orgnih.gov

An acid-based catalyst system facilitates the simultaneous nucleophilic addition of the thiol and protonation of the resulting unstable intermediate. nih.govacs.org This concerted mechanism prevents the elimination of fluoride and leads to the selective formation of the desired α,α-difluoroalkylthioethers in moderate to excellent yields. organic-chemistry.orgnih.gov Mechanistic studies support a general acid-catalyzed process where the nucleophilic attack of the gem-difluorostyrene by the thiol occurs concurrently with protonation by a conjugate acid, such as pyridinium (B92312) triflate. nih.govacs.org These resulting α,α-difluoroalkylthioethers are noted to be less nucleophilic and more oxidatively stable compared to their non-fluorinated counterparts. nih.govacs.org

SubstrateNucleophileCatalyst SystemProduct
gem-DifluorostyreneThiol/ThiophenolPyridinium Triflateα,α-Difluoroalkylthioether

This table outlines the general components of the acid-catalyzed hydrothiolation of gem-difluorostyrenes.

Functional Group Compatibility and Chemoselectivity in Complex Molecular Construction

The synthetic utility of this compound in the construction of complex molecules is intrinsically linked to the differential reactivity of its key functional groups: the carbon-bromine (C-Br) bond and the vinyl group. The strategic manipulation of these sites allows for selective transformations, enabling the sequential introduction of various substituents. This section explores the functional group compatibility and chemoselectivity of this compound in widely-used palladium-catalyzed cross-coupling reactions.

The reactivity of the C-Br bond in aryl bromides is a cornerstone of modern organic synthesis, with its susceptibility to oxidative addition by palladium(0) catalysts being a key step in numerous cross-coupling reactions. The general reactivity trend for aryl halides in such reactions is I > Br > Cl > F. This established hierarchy positions the C-Br bond in this compound as a prime site for selective functionalization in the presence of the less reactive C-F bonds.

Conversely, the vinyl group can also participate in palladium-catalyzed reactions, most notably the Mizoroki-Heck reaction. libretexts.org This dual reactivity necessitates careful consideration of reaction conditions to achieve chemoselectivity, allowing for either the modification of the aromatic ring via the C-Br bond or transformations involving the vinyl moiety.

Chemoselective Cross-Coupling Reactions

The selective functionalization of the C-Br bond in the presence of the vinyl group is a critical aspect of employing this compound as a building block. Several palladium-catalyzed cross-coupling reactions can be envisaged to proceed chemoselectively at the C-Br position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, a Suzuki-Miyaura coupling would be expected to occur selectively at the C-Br bond, leaving the vinyl group and the C-F bonds intact. The choice of catalyst, ligand, and base is crucial in ensuring this selectivity. For instance, the use of palladium catalysts with phosphine (B1218219) ligands is common for the coupling of aryl bromides. nih.gov The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(0) catalyst demonstrates the feasibility of selective arylation at a C-Br bond on a phenyl ring that is part of a larger, functionalized molecule. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the case of this compound, the Sonogashira coupling would be anticipated to proceed at the C-Br bond. The reactivity order of I > OTf > Br > Cl for aryl and vinyl halides in this reaction further supports the selective activation of the C-Br bond. nih.gov Copper-free Sonogashira reactions have also been developed, broadening the scope and functional group tolerance of this transformation. nih.gov

Mizoroki-Heck Reaction: While the vinyl group of this compound is a potential site for a Heck reaction, the C-Br bond can also serve as the electrophilic partner. The Mizoroki-Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. libretexts.org By carefully selecting the reaction partners and conditions, it is possible to favor the reaction at the C-Br bond. For example, the Heck reaction of aryl bromides with styrenes is a well-established transformation. orgsyn.org

The presence of the two fluorine atoms on the aromatic ring of this compound can influence the reactivity of the C-Br bond. The electron-withdrawing nature of fluorine atoms generally increases the electrophilicity of the aryl ring, which can facilitate the oxidative addition of the palladium catalyst to the C-Br bond. This electronic effect can enhance the rate of cross-coupling reactions at this position.

Orthogonal Reactivity and Sequential Functionalization

The differential reactivity of the C-Br bond and the vinyl group allows for orthogonal synthetic strategies. A common approach involves the initial functionalization of the C-Br bond via a cross-coupling reaction, followed by a subsequent transformation of the vinyl group. This sequential approach enables the construction of highly substituted and complex molecular architectures.

For example, a Suzuki-Miyaura coupling at the C-Br bond of this compound would yield a substituted difluorostyrene (B1617740) derivative. The newly introduced functional group and the intact vinyl group can then be subjected to further chemical modifications.

The following table provides a hypothetical overview of the potential chemoselective reactions of this compound, based on established principles of cross-coupling chemistry.

Reaction Type Reactive Site Coupling Partner Expected Product Key Considerations
Suzuki-MiyauraC-BrArylboronic acid4-Aryl-2,3-difluorostyreneCatalyst and ligand selection are critical for selectivity.
SonogashiraC-BrTerminal alkyne4-Alkynyl-2,3-difluorostyreneCopper co-catalyst may be required; copper-free methods are also available.
HeckC-BrAlkene4-Alkenyl-2,3-difluorostyreneReaction conditions can be tuned to favor reaction at the C-Br bond over the vinyl group.
HeckVinyl groupAryl halideSubstituted stilbene (B7821643) derivativeRequires conditions that favor the reaction of the vinyl group over the C-Br bond.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2,3 Difluorostyrene and Derivatives

Vibrational Spectroscopy Applications (FT-IR, FT-Raman, ATR) in Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Attenuated Total Reflectance (ATR) techniques, is a powerful tool for identifying the functional groups and fingerprint region of 4-Bromo-2,3-difluorostyrene. These methods probe the vibrational transitions of molecules, with FT-IR measuring the absorption of infrared radiation and Raman spectroscopy measuring the inelastic scattering of monochromatic light. spectroscopyonline.com Together, they provide complementary information for a complete vibrational analysis.

The vibrational spectrum of this compound is characterized by modes originating from the vinyl group and the substituted benzene (B151609) ring.

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear in the region of 3100-3000 cm⁻¹.

Vinyl Group Vibrations: The vinyl group gives rise to several characteristic bands. The =C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibration is a strong band in the Raman spectrum and appears around 1630-1650 cm⁻¹. epequip.com The out-of-plane C-H bending (wagging) modes of the vinyl group are prominent in the IR spectrum, typically found in the 1000-890 cm⁻¹ region.

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene ring produce a series of bands in the 1600-1400 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.

C-F Stretching: The C-F stretching modes are typically very strong in the IR spectrum and are expected in the 1300-1100 cm⁻¹ range. The presence of two adjacent fluorine atoms in 2,3-difluorophenol, a related compound, shows strong bands in this region. nih.gov

C-Br Stretching: The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range. This band is often more prominent in the Raman spectrum.

The combination of FT-IR and FT-Raman is crucial for a complete analysis. For instance, the C=C vinyl stretch is often strong in Raman but can be variable in IR, while C-F and other polar group vibrations are typically strong in IR. spectroscopyonline.com ATR is a sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation, providing high-quality spectra comparable to traditional transmission methods.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumMedium
Vinyl =C-H Stretch3080 - 3020MediumMedium
Vinyl C=C Stretch1650 - 1630VariableStrong
Aromatic C=C Stretch1600 - 1450Medium to StrongMedium to Strong
C-F Stretch1300 - 1100StrongWeak
Vinyl =C-H Bend (out-of-plane)1000 - 890StrongWeak
C-Br Stretch700 - 500MediumStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the connectivity and substitution pattern.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Region: The protons on the aromatic ring will appear as multiplets in the downfield region, typically between 7.0 and 7.6 ppm. The specific splitting pattern is complex due to coupling between the aromatic protons and to the fluorine atoms (H-F coupling).

Vinyl Region: The three vinyl protons are chemically distinct and form a complex splitting pattern (an AMX or ABC system). chemicalbook.com

The proton on the α-carbon (geminal to the ring, Hα) is typically found between 6.6 and 6.8 ppm.

The two protons on the β-carbon (Hβ) are diastereotopic. The proton trans to the aromatic ring usually appears further downfield (around 5.8 ppm) than the proton cis to the ring (around 5.3 ppm). chemicalbook.com

The coupling constants (J-values) are characteristic: Jtrans (~17-18 Hz) > Jcis (~10-11 Hz) > Jgeminal (~1-2 Hz). chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of highly electronegative fluorine atoms and the bromine atom significantly influences the chemical shifts.

Aromatic Carbons: The six aromatic carbons will have distinct signals. The carbons directly bonded to fluorine (C-2, C-3) will show large one-bond ¹³C-¹⁹F coupling constants and will be shifted downfield. The carbon attached to bromine (C-4) will appear at a chemical shift value characteristic for bromo-substituted benzenes (around 120-130 ppm). The carbon attached to the vinyl group (C-1) is a quaternary carbon and will also be identifiable.

Vinyl Carbons: The α-carbon is typically observed around 136 ppm, while the β-carbon appears further upfield, around 115 ppm. These values are influenced by the ring substituents.

Expected NMR Chemical Shift (δ) Ranges for this compound (in CDCl₃)
AtomSpectroscopyExpected Chemical Shift (ppm)Notes
Aromatic Protons¹H NMR7.0 - 7.6Complex multiplet due to H-H and H-F coupling
Vinyl Hα¹H NMR6.6 - 6.8Doublet of doublets
Vinyl Hβ (trans)¹H NMR5.7 - 5.9Doublet of doublets
Vinyl Hβ (cis)¹H NMR5.2 - 5.4Doublet of doublets
Aromatic Carbons (C-F)¹³C NMR145 - 160Large ¹JCF coupling
Aromatic Carbon (C-vinyl)¹³C NMR135 - 140Quaternary carbon
Vinyl Carbon (Cα)¹³C NMR135 - 137-
Aromatic Carbon (C-Br)¹³C NMR110 - 125-
Vinyl Carbon (Cβ)¹³C NMR114 - 117-

Mass Spectrometry (MS) for Compound Identification and Precise Structural Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, MS is critical for confirming the molecular weight and elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak. A key feature will be the isotopic pattern caused by the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.org This results in two molecular ion peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). libretexts.orgyoutube.com This characteristic M/M+2 pattern is a definitive indicator of a monobrominated compound.

The molecular weight of C₈H₅BrF₂ is approximately 217.9 g/mol (using ⁷⁹Br) and 219.9 g/mol (using ⁸¹Br). Therefore, the mass spectrum will exhibit strong peaks at m/z ≈ 218 and 220.

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for styrenic compounds include:

Loss of a bromine radical: [M-Br]⁺ would result in a fragment ion at m/z ≈ 139.

Loss of the vinyl group (C₂H₃): [M-C₂H₃]⁺ would lead to a fragment at m/z ≈ 191/193.

Loss of acetylene (B1199291) (C₂H₂): A common fragmentation for styrenes, leading to a fragment at m/z ≈ 192/194.

The most stable fragments will produce the most intense peaks in the spectrum, with the molecular ion often being one of the most abundant due to the stability of the aromatic system. libretexts.org

Expected Key Ions in the Mass Spectrum of this compound
m/z ValueIon StructureSignificance
~218 and 220[C₈H₅⁷⁹BrF₂]⁺ and [C₈H₅⁸¹BrF₂]⁺Molecular Ion (M⁺) peak cluster, confirms molecular weight and presence of one Br atom.
139[C₈H₅F₂]⁺Fragment from loss of Br radical.
103[C₇H₄F]⁺Fragment from loss of Br and HF.
77[C₆H₅]⁺Phenyl fragment (less likely without loss of halogens).

Electronic Spectroscopy (UV-Vis) for Probing Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. researchgate.net For aromatic compounds like this compound, the primary electronic transitions are π → π* transitions associated with the conjugated system of the benzene ring and the vinyl group.

The UV spectrum of styrene (B11656) typically shows a strong absorption band (the E2-band) around 245-250 nm and a weaker, structured band (the B-band) around 280-290 nm. nist.gov These absorptions are due to π → π* transitions within the phenyl chromophore, which is extended by conjugation with the vinyl group.

Substituents on the aromatic ring can cause shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity (ε).

Halogens (Br, F): As auxochromes, halogens can cause a red shift (bathochromic shift) of the absorption bands to longer wavelengths. This is due to the interaction of their lone pair electrons with the π-system of the ring.

Conjugation: The styrene system itself, where the vinyl group is conjugated with the benzene ring, results in a red shift compared to benzene alone.

For this compound, the λmax for the primary π → π* transition is expected to be shifted to a longer wavelength compared to unsubstituted styrene, likely in the 250-265 nm range. The fine vibrational structure often seen in the B-band of benzene and styrene may be obscured due to the heavy substitution. The presence of non-bonding electrons on the bromine atom could also introduce very weak n → π* transitions, but these are often masked by the much stronger π → π* absorptions.

Expected UV-Vis Absorption Data for this compound
Transition TypeExpected λmax Range (nm)Associated Chromophore
π → π* (E2-band)250 - 265Conjugated phenyl and vinyl groups
π → π* (B-band)285 - 300Benzene ring (fine structure likely absent)

Computational and Theoretical Investigations of 4 Bromo 2,3 Difluorostyrene

Quantum Chemical Calculations for Molecular Conformation and Geometry Optimization

Quantum chemical calculations are fundamental in determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. These methods predict key structural parameters such as bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For a molecule like 4-bromo-2,3-difluorostyrene, a DFT approach, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to calculate the optimized geometry.

This level of theory has been successfully applied to similar molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, to determine its structural parameters. A similar study on this compound would yield a detailed table of its predicted bond lengths and angles, providing a foundational understanding of its molecular framework.

Table 1: Predicted Structural Parameters for a Halogenated Benzene (B151609) Derivative (Illustrative Example) This table illustrates the type of data that would be generated from a DFT calculation. The values are not specific to this compound.

Parameter Bond Length (Å) Bond Angle (°)
C1-C2 1.395
C2-C3 1.392
C-Br 1.901
C-F 1.354
C1-C2-C3 120.1

For even greater accuracy, particularly in systems where electron correlation effects are more significant, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) can be utilized. While computationally more demanding than DFT, MP2 provides a more rigorous treatment of electron correlation. Applying the MP2 method to this compound would refine the geometric parameters obtained from DFT, offering a higher-confidence prediction of its molecular structure. These enhanced calculations are crucial for validating experimental data or for applications where precise structural details are paramount.

Electronic Structure and Frontier Molecular Orbital Theory (HOMO/LUMO) Analysis

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding a molecule's reactivity and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. For molecules like 4-bromo-2-fluoro-1-nitrobenzene, HOMO-LUMO analysis has been used to demonstrate that charge transfer occurs within the molecule. A similar analysis for this compound would map the electron density distribution of these orbitals and calculate the energy gap, providing insight into its electronic behavior and potential reaction sites.

Table 2: Frontier Molecular Orbital Energies (Illustrative Example for a Bromo-Fluoro Aromatic Compound) This table shows representative data from a HOMO-LUMO analysis. The values are not specific to this compound.

Orbital Energy (eV)
HOMO -6.880
LUMO -1.475

| Energy Gap (ΔE) | 5.405 |

Source: Illustrative data based on findings for 3-Bromo-2-hydroxypyridine.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and predicting the UV-Visible absorption spectra of molecules. By simulating how the molecule's electrons respond to oscillating light, TD-DFT can predict the wavelength of maximum absorption (λmax) and the strength of the transition (oscillator strength).

For instance, a TD-DFT study on 1-bromo-2,3-dichlorobenzene (B155788) successfully predicted its absorption maxima, noting that solvent effects can induce shifts in these wavelengths. A TD-DFT calculation for this compound would predict its characteristic absorption bands, corresponding to electronic transitions such as π → π*, and explain how its specific pattern of halogen substitution influences its optical properties.

The distribution of electron density within this compound can be analyzed to understand intramolecular charge transfer (ICT) characteristics. The presence of electron-donating (vinyl group) and electron-withdrawing (bromine, fluorine) substituents on the benzene ring suggests that ICT is a relevant phenomenon. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the electron density on each atom and describe the charge transfer interactions between different parts of the molecule. Such an analysis would reveal the nature and extent of electron delocalization from the vinyl group and benzene ring towards the electronegative halogen atoms, which is crucial for understanding its reactivity and non-linear optical properties.

Theoretical Predictions of Reactivity, Selectivity, and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. An MEP surface visually represents the charge distribution of a molecule, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-deficient regions (prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the fluorine atoms and the π-system of the vinyl group, highlighting these as potential sites for interaction with electrophiles.

Furthermore, reactivity descriptors derived from DFT calculations, such as chemical hardness, softness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. These theoretical tools allow for predictions of regioselectivity in reactions like polymerization or electrophilic addition and can be used to model entire reaction pathways to determine activation energies and transition state structures, providing a deep, mechanistic understanding of the compound's chemical behavior.

Computational Design and Rationalization of Novel Difluorostyrene (B1617740) Derivatives

Extensive searches of scientific literature and chemical databases did not yield specific studies on the computational design and rationalization of novel derivatives based on the this compound scaffold. While computational and theoretical chemistry are powerful tools for the rational design of new molecules with desired properties, it appears that dedicated research focusing on the in silico design and analysis of this compound analogs has not been published.

The rational design of novel derivatives would typically involve a variety of computational techniques. Methodologies such as Density Functional Theory (DFT) would be employed to understand the electronic structure, reactivity, and spectroscopic properties of potential new compounds. Quantitative Structure-Activity Relationship (QSAR) studies could be utilized to correlate structural features with specific biological activities or physical properties, guiding the design of more potent or effective derivatives.

Furthermore, molecular docking simulations would be instrumental in designing derivatives for specific biological targets, by predicting the binding affinity and interaction modes of novel ligands with a receptor's active site. Techniques like molecular dynamics (MD) simulations could then be used to study the stability of these ligand-receptor complexes over time.

Although these computational approaches are standard in modern chemical and pharmaceutical research, their specific application to the design of novel derivatives from this compound is not documented in the available literature. Therefore, no detailed research findings or corresponding data tables can be presented.

Research Applications in Materials Science and Organic Functional Materials

Polymerization Studies and Integration into High-Performance Polymer Systems

The vinyl group in 4-Bromo-2,3-difluorostyrene allows it to undergo polymerization, either by itself (homopolymerization) or with other monomers (copolymerization), to form long polymer chains. The presence of fluorine and bromine atoms on the styrene (B11656) ring is expected to impart unique properties to the resulting polymers.

Synthesis of Fluorinated Polymers with Tailored Mechanical and Optical Properties

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of this compound into polymer structures would result in fluorinated polymers. The specific arrangement of the difluoro substitution on the phenyl ring, along with the bromine atom, could allow for fine-tuning of the polymer's mechanical and optical characteristics. For instance, the polarity and rigidity of the polymer chain can be altered, which in turn affects properties like tensile strength, flexibility, and refractive index. However, specific data on the mechanical and optical properties of polymers derived from this compound are not extensively documented.

Development of Advanced Optical Materials

Role as a Building Block for New Organic Functional Materials

The this compound molecule can serve as a versatile building block for the synthesis of more complex organic functional materials. The bromine atom is particularly useful as it can be replaced with various functional groups through cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the attachment of other molecular fragments, leading to the creation of novel materials with tailored electronic and photophysical properties. The difluoro-substitution pattern can also influence the electronic properties and stability of the final material.

Development of Organic Semiconductors, Organic Light-Emitting Diodes (OLEDs), and Perovskite Solar Cells

In the field of organic electronics, styrenic compounds are sometimes used to synthesize polymers for applications in devices like OLEDs and solar cells. The introduction of fluorine atoms can modulate the energy levels (HOMO and LUMO) of the material, which is crucial for efficient charge injection and transport in these devices.

Design and Synthesis of Hole-Transporting Materials

Hole-transporting materials (HTMs) are essential components in OLEDs and perovskite solar cells. The design of new HTMs often involves creating molecules with appropriate energy levels and good charge mobility. While substituted styrenes can be used to synthesize polymeric HTMs, there is no specific information available in the searched literature that details the use of this compound for this purpose.

Engineering of Polymeric Materials for Specific Chemical Adsorption (e.g., Carbon Dioxide Capture)

Polymers with specific functional groups can be designed to selectively adsorb certain gases. For instance, nitrogen-containing functional groups are often incorporated into polymers to enhance their affinity for carbon dioxide (CO2). The bromine atom on this compound could potentially be functionalized with such groups after polymerization. However, there is no direct research found that demonstrates the use of poly(this compound) or its derivatives for CO2 capture.

Intermediacy in the Synthesis of Complex Organic Molecules

Utilization in the Synthesis of Diverse Fluorinated Derivatives with Advanced Architectures

The incorporation of fluorine into organic molecules is a critical strategy in the development of materials and pharmaceuticals, as it can significantly alter a compound's physical, chemical, and biological properties. Fluorinated building blocks are thus highly sought after for creating novel derivatives with advanced architectures. While specific examples detailing the direct use of 4-Bromo-2,3-difluorostyrene are scarce in the reviewed literature, compounds with similar structural motifs, such as other halogenated fluorobenzenes, are frequently used in the synthesis of complex fluorinated molecules. nbinno.comossila.com The reactivity of the bromo- and vinyl- groups on the this compound ring would theoretically allow for its integration into larger, fluorinated systems through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, Heck reactions) at the C-Br bond and various additions or polymerizations at the vinyl group.

Role as a Strategic Intermediate in the Synthesis of Pharmacologically Relevant Compounds and Analogs (e.g., Fluconazole Derivatives)

Halogenated and fluorinated aromatic compounds are fundamental intermediates in medicinal chemistry. nbinno.com For instance, the synthesis of the widely used antifungal drug Fluconazole and its analogs relies on intermediates derived from difluorobenzene. google.com It is important to note, however, that the core of Fluconazole contains a 2,4-difluorophenyl group, which is structurally distinct from the 2,3-difluorophenyl moiety of this compound. Synthetic routes to Fluconazole typically start from 1-bromo-2,4-difluorobenzene or m-difluorobenzene. google.com

While direct evidence of this compound being used to synthesize Fluconazole derivatives is not available in the provided search results, its structural elements are relevant to pharmacologically active compounds. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates. chemimpex.com Therefore, this compound remains a compound of interest, representing a potential, albeit currently undocumented, starting material for novel, pharmacologically relevant structures that require a 2,3-difluorophenyl unit.

Building Block for Complex Polycyclic Aromatic Hydrocarbons and Halogenated Heterocycles

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and halogenated heterocycles often employs functionalized aromatic building blocks. The dual functionality of this compound (a bromo group for coupling and a vinyl group for cyclization or annulation reactions) makes it a plausible candidate for such syntheses. General methods for creating halogenated heterocycles often start from halogenated diamines or other precursors that can undergo cyclization. nih.gov

Although specific reaction pathways starting from this compound to produce complex PAHs or heterocycles are not described in the available literature, the reactivity of its functional groups is well-suited for established synthetic methodologies. For example, the vinyl group could participate in Diels-Alder reactions to form new rings, while the bromine atom provides a handle for further functionalization or ring-forming cross-coupling reactions. The development of such applications would expand the utility of this specific fluorinated building block in materials science and medicinal chemistry.

Future Research Directions and Emerging Paradigms for 4 Bromo 2,3 Difluorostyrene

Development of Novel Catalytic Systems for Highly Selective and Sustainable Functionalization

Future research will likely focus on developing new catalytic methods to selectively functionalize the two primary reactive sites of 4-Bromo-2,3-difluorostyrene: the carbon-bromine bond and the vinyl group. The challenge lies in achieving high selectivity, allowing one site to be modified while leaving the other intact for subsequent transformations.

Key research objectives in this area include:

Orthogonal Catalysis: Designing catalytic systems that are mutually compatible but exclusively target either the C-Br bond (e.g., via cross-coupling) or the vinyl group (e.g., via polymerization or hydrofunctionalization). This would enable programmed, one-pot syntheses of complex derivatives.

Sustainable Catalysts: Moving beyond traditional palladium catalysts to more earth-abundant and less toxic metals like iron, copper, or nickel for cross-coupling reactions. Photocatalysis and electrocatalysis also represent promising green alternatives for activating both the C-Br bond and the styrene (B11656) moiety.

Asymmetric Functionalization: Developing chiral catalysts for the enantioselective functionalization of the vinyl group, leading to the synthesis of optically active polymers and pharmaceutical intermediates.

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. For this compound, in silico methods can provide valuable insights and guide experimental work.

Key areas for computational investigation include:

Reaction Pathway Analysis: Using Density Functional Theory (DFT) to model the transition states and reaction energetics of potential catalytic cycles. This can help predict the feasibility of novel reactions, understand selectivity, and optimize reaction conditions before extensive laboratory work is undertaken.

Polymer Property Prediction: Simulating the polymerization of this compound and predicting the properties of the resulting poly(this compound). This includes forecasting thermal stability, dielectric constant, refractive index, and mechanical properties, which is essential for designing new materials for electronics or optics.

Virtual Screening: Modeling the docking of potential derivatives of this compound into the active sites of biological targets. This can help identify promising candidates for medicinal chemistry applications, such as kinase inhibitors, by leveraging the unique properties imparted by the difluorobromo-phenyl motif. nbinno.com

Expanding Applications in Cutting-Edge Materials and Chemical Technologies

The true potential of this compound will be realized through its incorporation into novel materials and technologies. Its structure suggests a wide range of possibilities that are currently underexplored.

Promising application areas for future development are:

Advanced Polymers and Coatings: The fluorinated styrene unit can be polymerized to create materials with low dielectric constants, high thermal stability, and chemical resistance. nbinno.com The bromine atoms along the polymer backbone would serve as handles for post-polymerization modification, allowing for the tuning of properties or the attachment of functional moieties.

Organic Electronics: The difluorobenzene core is a common feature in materials for Organic Light-Emitting Diodes (OLEDs). nbinno.com Derivatives of this compound could be synthesized and evaluated as new host materials, emitters, or components of charge-transport layers.

Pharmaceutical and Agrochemical Synthesis: As a halogenated aromatic compound, it serves as a valuable building block for creating complex molecules with specific biological activities. nbinno.cominnospk.com The difluoro substitution pattern can enhance metabolic stability and binding affinity of drug candidates. innospk.com

Data Tables

Table 1: Summary of Future Research Directions for this compound

Research Area Key Objectives Potential Challenges Expected Outcomes
Novel Catalytic Systems Develop orthogonal, sustainable, and asymmetric catalysts for selective C-Br and vinyl group functionalization. Achieving high selectivity between two reactive sites; catalyst stability and cost. Efficient, green, and enantioselective synthesis of complex derivatives and polymers.
Fluorine-Retentive Strategies Adapt and develop methods to modify the molecule while preserving the crucial C-F bonds on the aromatic ring. Avoiding undesired defluorination under harsh reaction conditions. Creation of novel, stable fluorinated scaffolds with predictable electronic properties.
Computational Modeling Use DFT and machine learning to predict reaction outcomes, polymer properties, and biological activity. Accuracy of computational models; correlation between predicted and experimental results. Accelerated discovery of new reactions, materials, and potential drug candidates.

| Cutting-Edge Applications | Incorporate the molecule into advanced polymers, OLEDs, pharmaceuticals, and agrochemicals. | Synthesis scalability; meeting performance requirements for specific applications. | Development of next-generation materials and biologically active compounds. |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2,3-difluorostyrene, and what are the critical parameters influencing yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination of styrene precursors. For example, bromine introduction via electrophilic substitution on a fluorinated styrene intermediate, followed by dehydrohalogenation or coupling reactions. Key parameters include reaction temperature (to avoid decomposition), stoichiometric control of brominating agents (e.g., NBS), and inert atmosphere to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product .

Q. How can researchers optimize the purification of this compound to achieve high purity for sensitive reactions?

  • Methodological Answer : Recrystallization using solvents like dichloromethane/hexane mixtures or distillation under reduced pressure (due to volatility) can improve purity. Analytical techniques such as HPLC or GC-MS should monitor impurity profiles (e.g., residual brominated byproducts). Evidence from brominated aromatic compounds suggests that fractional crystallization effectively removes halogenated contaminants .

Q. What spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : To confirm vinyl proton environments and fluorine coupling patterns.
  • X-ray crystallography : For definitive structural elucidation, as seen in fluorinated aromatic systems .
  • IR spectroscopy : Identifies C-Br (~500 cm⁻¹) and C-F (~1200 cm⁻¹) stretches.

Advanced Research Questions

Q. How do the electron-withdrawing effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while fluorine substituents deactivate the aromatic ring, directing reactions to specific positions. Computational studies (DFT) predict regioselectivity by analyzing charge distribution. For example, fluorine’s ortho/para-directing effects may favor coupling at the brominated position .

Q. What are the key challenges in analyzing trace impurities in this compound, and what advanced chromatographic methods can address them?

  • Methodological Answer : Trace brominated byproducts (e.g., di-brominated isomers) require high-resolution LC-MS or GC-MS with electron-capture detectors. Reverse-phase HPLC using C18 columns and acetonitrile/water gradients can resolve polar impurities. Reference standards for analogous compounds (e.g., 4-Bromo-2,6-difluoroaniline) are used for calibration .

Q. How can computational chemistry models predict the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMOs) to identify electrophilic attack sites. For example, Fukui indices highlight regions of high electron density. Software like ACD/Labs Percepta validates predictions against experimental data .

Q. What safety protocols are essential when handling this compound, given its potential hazards?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact.
  • Storage : Inert atmosphere (argon) at 4°C to prevent degradation.
  • Reference safety data for structurally similar brominated aromatics for risk assessment .

Q. How does the steric and electronic environment of this compound affect its copolymerization behavior with electron-deficient monomers?

  • Methodological Answer : The electron-withdrawing Br/F groups lower the vinyl group’s electron density, favoring radical copolymerization with electron-rich monomers (e.g., styrene derivatives). Steric hindrance from ortho-fluorine atoms may reduce polymerization rates, requiring initiators like AIBN at elevated temperatures. Kinetic studies via ¹H NMR monitor monomer consumption .

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